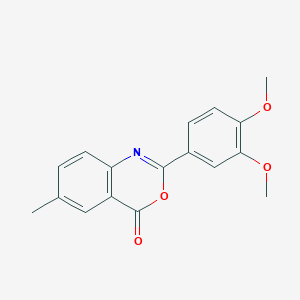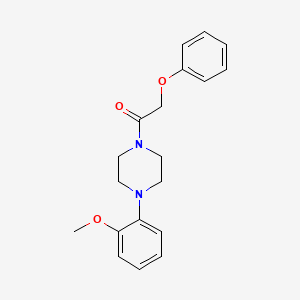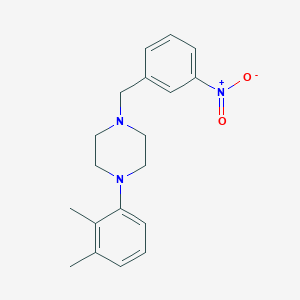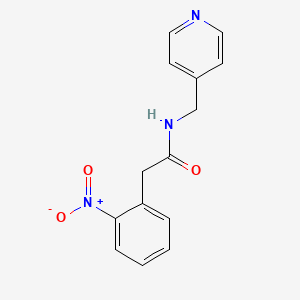
2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including compounds similar to 2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one, can be achieved through various synthetic routes. For example, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to synthesize 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, highlighting the versatility and efficacy of palladium-catalyzed reactions in constructing complex benzoxazinone structures (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability and reactivity of these compounds. For instance, studies on the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one have shown how these interactions play a crucial role in the crystalline structure of similar heterocyclic compounds (Hwang et al., 2006).
Chemical Reactions and Properties
Benzoxazinone derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For example, the reaction of ortho-lithiophenyl (-hetaryl) isocyanides with carbonyl compounds leads to the formation of isocyanoalcohols, 4H-3,1-benzoxazines, and after rearrangements, to indolin-2-ones or iminophthalanes, depending on the reaction conditions and substitution patterns. These reactions illustrate the reactivity of the benzoxazinone scaffold and its potential for further functionalization (Lygin & de Meijere, 2009).
Physical Properties Analysis
The physical properties of benzoxazinones, such as their solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. Detailed analysis of the structure and FT-IR and Raman spectra of benzoxazinone derivatives, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, provides insight into their stability, reactivity, and potential applications (Castillo et al., 2017).
Chemical Properties Analysis
The chemical properties of benzoxazinone derivatives, including reactivity, stability, and potential for chemical modification, are a key area of interest. For instance, the design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors showcase the application of benzoxazinones in medicinal chemistry, highlighting their reactivity and potential for the development of new therapeutic agents (Krantz et al., 1990).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-4-6-13-12(8-10)17(19)22-16(18-13)11-5-7-14(20-2)15(9-11)21-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJKBUVGIHGQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3,4-dimethoxyphenyl)-6-methyl-4H-3,1-benzoxazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N~4~-[2-(pyridin-3-yloxy)propyl]pyrimidine-2,4-diamine](/img/structure/B5679647.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5679659.png)
![2-(dimethylamino)-4-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5679662.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-benzimidazole-5-carboxamide](/img/structure/B5679667.png)

![{[3-(4-methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5679685.png)
![(3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5679693.png)

![1'-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5679727.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)
![1-{3-[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5679743.png)

![9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)